molecular formula C23H26N4O2 B11006332 N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B11006332
M. Wt: 390.5 g/mol
InChI Key: CQGKKAGOWSCYCT-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling: The benzimidazole and indole cores are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole, pantoprazole, and thiabendazole share the benzimidazole core and have similar biological activities.

    Indole Derivatives: Compounds like indomethacin and serotonin share the indole core and have similar pharmacological properties.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to its combination of benzimidazole and indole cores, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of activities compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-15(2)27-14-18(17-13-16(29-3)10-11-21(17)27)23(28)24-12-6-9-22-25-19-7-4-5-8-20(19)26-22/h4-5,7-8,10-11,13-15H,6,9,12H2,1-3H3,(H,24,28)(H,25,26)

InChI Key

CQGKKAGOWSCYCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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